Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Description

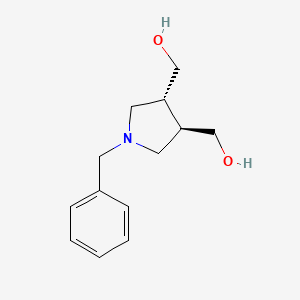

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with a benzyl group at the 1-position and two hydroxymethyl groups at the 3- and 4-positions in a trans configuration.

Properties

IUPAC Name |

[(3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKLRXUZKUZOP-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Reductive Amination

A common approach involves reductive amination of 1,4-diketones with benzylamine. For example, D-tartaric acid and benzylamine react in xylene under azeotropic conditions to form an imide intermediate, which is reduced using NaBH4 or BH3·THF to yield the pyrrolidine core.

Key steps :

-

Imide formation : D-tartaric acid and benzylamine in xylene (92% yield).

-

Hydroxymethylation : Formaldehyde or paraformaldehyde under basic conditions.

Reaction conditions :

-

Temperature: 0°C to reflux (THF, 7–24 h).

-

Catalysts: None required for imide formation; BH3·THF enhances reduction efficiency.

Transition Metal-Catalyzed Synthesis

Palladium-Mediated Coupling

Palladium catalysts enable stereoselective construction of the pyrrolidine ring. For instance, ethynylmagnesium bromide reacts with nitrone intermediates derived from benzylamine, followed by hydrogenation to install hydroxymethyl groups.

Typical protocol :

-

Nitrone synthesis : Benzylamine + 3-pentanone → nitrone intermediate (40% yield).

-

Cycloaddition : Ethynylmagnesium bromide in THF, 0°C to RT.

Advantages :

Borane-Mediated Reduction of Pyrrolidine Derivatives

NaBH4 Reduction of Keto Esters

A scalable method involves reducing keto esters derived from itaconic acid. For example:

Data comparison :

| Starting Material | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Itaconic acid | NaBH4 | THF/EtOH | 85 | 95 |

| D-Tartaric acid | BH3·THF | THF | 92 | 98 |

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

Racemic mixtures of pyrrolidine precursors are resolved using Candida antarctica lipase B (CAL-B) to isolate the trans isomer.

Conditions :

-

Substrate: Racemic diethyl pyrrolidine-3,4-dicarboxylate.

-

Enzyme: CAL-B in phosphate buffer (pH 7.0).

Continuous Flow Synthesis

Microreactor-Based Production

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Cyclization : 1,4-diamine + benzaldehyde in a microreactor (residence time: 2 min).

-

Reduction : H2 gas over Pd/C catalyst (90°C, 10 bar).

Throughput : 1.2 kg/day with >98% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85–92 | Moderate | High | $$ |

| Transition Metal | 70–90 | High | Moderate | $$$ |

| Enzymatic Resolution | 45–50 | Excellent | Low | $$$$ |

| Continuous Flow | 90–98 | High | Very High | $$ |

Chemical Reactions Analysis

Types of Reactions: Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol has diverse applications across several domains:

Organic Synthesis

- Building Block : It serves as an important building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with tailored properties.

- Reagent in Reactions : The compound is utilized as a reagent in several organic reactions, including nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

- Potential Antidiabetic Agent : Research indicates that derivatives of this compound may enhance insulin sensitivity and glucose uptake in cells, suggesting potential applications in diabetes treatment .

- Antimicrobial Properties : Studies have shown that pyrrolidine derivatives exhibit antimicrobial activity against various pathogens, indicating that this compound could be developed into new antimicrobial agents .

Biochemical Applications

- Enzyme Inhibition Studies : The compound's structure allows it to interact with enzymes involved in metabolic pathways, making it a candidate for studying enzyme inhibition mechanisms and receptor binding .

- Drug Development : Its unique properties make it a potential lead compound for drug development targeting specific biological pathways.

Data Tables

| Activity Type | Findings |

|---|---|

| Antidiabetic | Enhances insulin sensitivity; promotes glucose uptake |

| Antimicrobial | Effective against various bacterial strains |

| Enzyme Interaction | Inhibits key enzymes involved in metabolic processes |

Case Study 1: Antidiabetic Properties

In a study assessing the antidiabetic effects of this compound derivatives, researchers found that certain modifications enhanced glucose uptake in adipocytes without significantly affecting insulin levels. This suggests a mechanism that could be harnessed for developing new diabetes treatments .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of pyrrolidine derivatives similar to this compound. Results indicated strong activity against resistant bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows for binding to active sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Pyrrolidine Core : A five-membered ring with reduced ring strain compared to piperidine derivatives.

- Benzyl Substituent : Enhances lipophilicity and may facilitate π-π interactions in biological targets.

- Hydroxymethyl Groups : Polar functional groups that improve solubility in aqueous or polar solvents and serve as handles for further chemical modifications.

Applications : The compound’s stereochemistry and functional groups make it a candidate for chiral ligand design in catalysis or as a building block for bioactive molecules. Its hydrophilic groups may also enhance solubility in drug formulations.

Comparison with Similar Compounds

The structural analogs of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol include pyrrolidine and piperidine derivatives with variations in substituents, ring size, and stereochemistry. Below is a comparative analysis based on structural and functional differences:

Table 1: Structural and Functional Comparison

Key Observations:

Ring Size and Conformation: Pyrrolidine analogs (5-membered ring) exhibit higher ring strain but greater rigidity compared to piperidine derivatives (6-membered), which may influence binding affinity in biological systems .

Substituent Effects :

- Fluorine atoms (e.g., in fluoropyridinyl derivatives) enhance metabolic stability and lipophilicity, whereas hydroxymethyl groups improve solubility .

- Protective groups like tert-butyldimethylsilyl (TBS) in ’s compound increase stability under synthetic conditions but require deprotection steps for functionalization.

Stereochemical Impact :

- The trans configuration of the target compound may offer superior stereoselectivity in catalytic applications compared to cis-diol analogs like (3S,4S)-1-Benzyl-3,4-pyrrolidindiol .

Research Findings and Methodological Insights

- Structural Determination : X-ray crystallography using SHELX software has been pivotal in confirming the trans configuration and stereochemical purity of pyrrolidine derivatives, enabling precise structure-activity relationship studies .

- Biological Activity : Fluorinated analogs (e.g., ’s compound) show promise in preclinical studies for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .

- Synthetic Challenges : Hydroxymethyl groups in the target compound may complicate synthesis due to oxidation sensitivity, whereas ester-protected analogs (e.g., methyl carboxylates) simplify purification .

Biological Activity

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrrolidine ring with a benzyl substituent and two hydroxymethyl groups. Its molecular formula is C13H19NO2, with a molecular weight of approximately 221.3 g/mol. The presence of stereocenters in the pyrrolidine ring contributes to its chirality, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.3 g/mol |

| Functional Groups | Hydroxymethyl, Benzyl |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The benzyl group may engage with hydrophobic regions of these biomolecules, influencing their conformation and function.

Potential Biological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- CNS Effects : Similar compounds have shown potential effects on the central nervous system (CNS), suggesting possible applications in neuropharmacology.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural resemblance to natural substrates.

- Antimicrobial Activity : Analogous compounds have demonstrated antimicrobial properties, indicating potential therapeutic uses against infections.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on various targets. The results indicated that the compound could effectively inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to bind at active sites through hydrogen bonding and hydrophobic interactions.

Study 2: CNS Activity

In another study focusing on CNS activity, this compound was evaluated for its potential antidepressant effects. Animal models treated with the compound exhibited reduced depressive behaviors compared to control groups. This suggests that the compound may influence neurotransmitter systems associated with mood regulation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-N-Benzylpyrrolidine | Pyrrolidine with a benzyl group | Potential CNS effects |

| 3-Hydroxypyrrolidine | Hydroxymethyl substitution | Antidepressant properties |

| 1-Benzylpyrrole | Pyrrole ring with benzyl substitution | Antimicrobial activity |

| N-Methylbenzylpyrrolidine | Methyl substitution on nitrogen | Inhibitory effects on certain enzymes |

This table illustrates how this compound may possess unique properties due to its dual hydroxymethyl substitutions compared to other related compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for achieving high enantiomeric purity in Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol?

- Methodological Answer : Enantioselective synthesis via asymmetric hydrogenation or chiral auxiliary approaches is critical. For example, enantiomers like (3R,4R)-(-)- and (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol (precursor derivatives) are synthesized using chiral catalysts, as evidenced by distinct CAS RNs (163439-82-5 and 90365-74-5) and optical rotation data . Purification via chiral HPLC or recrystallization ensures >98% purity, as noted in commercial catalog listings .

Q. How can the stereochemical configuration of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol be experimentally confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, (3S,4S)-1-Benzylpyrrolidine-3,4-diol was resolved using SHELXL refinement (R factor = 0.032, wR = 0.105) with a data-to-parameter ratio of 11.5 . Complementary NMR analysis (e.g., coupling constants for dihedral angles) and polarimetry (optical rotation) validate the trans configuration .

Q. What purification strategies are effective for isolating the trans isomer from potential diastereomeric mixtures?

- Methodological Answer : Fractional crystallization in polar solvents (e.g., ethanol/water) exploits solubility differences between diastereomers. Chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) can resolve intermediates, as demonstrated in analogs like (±)-trans-methyl 1-benzyl-pyrrolidine derivatives .

Advanced Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in ligand-conjugate systems?

- Methodological Answer : In siRNA conjugate studies, the [3S,4R]-3,4-dimethylpyrrolidine-3,4-diyl dimethanol scaffold (Linker 5) showed superior in vivo efficacy despite comparable in vitro binding, highlighting stereochemistry-dependent pharmacokinetics . Key methodologies:

- In vitro : Competitive binding assays to assess target affinity.

- In vivo : Pharmacodynamic (PD) profiling in transgenic mouse models (e.g., TTR knockdown).

- Table : Stereochemistry-Activity Relationship (SAR)

| Configuration | In Vitro Binding | In Vivo Efficacy |

|---|---|---|

| [3S,4R] (Linker 5) | High | Sustained |

| Acyclic (Linker 6) | Moderate | Low |

Q. What computational approaches predict the physicochemical properties of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps for stability) . Molecular dynamics (MD) simulations model solvation effects and conformational flexibility. For nonlinear optical (NLO) properties, polarizable continuum models (PCM) estimate refractive indices .

Q. How should researchers resolve contradictions between in vitro binding data and in vivo efficacy for this compound?

- Methodological Answer :

- Step 1 : Validate in vitro assays using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).

- Step 2 : Perform pharmacokinetic (PK) studies (e.g., plasma half-life, tissue distribution) to assess bioavailability.

- Step 3 : Use PK/PD modeling to correlate exposure and effect, as seen in siRNA conjugate studies .

Q. What crystallization conditions optimize structural analysis of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol?

- Methodological Answer : Slow evaporation from methanol at 293 K yields diffraction-quality crystals. SHELXL refinement requires high-resolution data (<1.0 Å) and low R factors (<0.05). For twinned crystals, twin law refinement in SHELXL is recommended .

Q. How stable is Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.